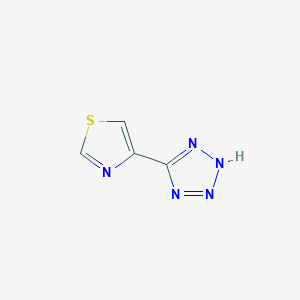

5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole

Description

BenchChem offers high-quality 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5S/c1-3(5-2-10-1)4-6-8-9-7-4/h1-2H,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABGVTAOFFFFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309765 | |

| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211529-94-0 | |

| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211529-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(1,3-Thiazol-4-yl)-1H-tetrazole: Chemical Properties, Synthesis, and Structural Characterization

Executive Summary

5-(1,3-Thiazol-4-yl)-1H-tetrazole represents a critical heteroaromatic scaffold in medicinal chemistry, functioning primarily as a bioisostere for carboxylic acids. This bicyclic system combines the electron-withdrawing thiazole ring with the acidic, metabolicly stable tetrazole moiety. Its unique physicochemical profile—characterized by high polarity, specific hydrogen bond donor/acceptor motifs, and metal coordination capability—makes it a valuable pharmacophore in the design of anti-inflammatory, antimicrobial, and enzyme-inhibitory agents (e.g., PDE3 inhibitors).

This technical guide provides a comprehensive analysis of the compound's structural dynamics, synthetic pathways, and physicochemical properties, intended for use by research scientists and drug development professionals.

Structural Characterization & Tautomerism

Molecular Identity[1]

-

IUPAC Name : 4-(1H-tetrazol-5-yl)-1,3-thiazole

-

Molecular Formula : C₄H₃N₅S

-

Molecular Weight : 153.16 g/mol

-

Core Scaffold : Linked 1,3-thiazole (position 4) and tetrazole (position 5) rings.

Electronic Structure and Tautomerism

The tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H- tautomers. While the 1H-form is generally favored in the solid state and in polar solvents due to dipole stabilization, the 2H-form dominates in the gas phase and non-polar solvents. The thiazole ring at the 5-position exerts an electron-withdrawing effect (inductive and mesomeric), which enhances the acidity of the tetrazole N-H proton compared to 5-alkyl tetrazoles.

Tautomeric Equilibrium Diagram

Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

The physicochemical behavior of 5-(1,3-thiazol-4-yl)-1H-tetrazole is dominated by its acidity and hydrogen-bonding capacity.

| Property | Value / Characteristic | Context & Implications |

| pKa (Acidic) | ~4.0 – 4.5 (Predicted) | Comparable to carboxylic acids (pKa ~4.5). The thiazole ring stabilizes the tetrazolate anion via electron withdrawal, slightly increasing acidity vs. phenyltetrazole. |

| LogP | ~0.5 – 1.2 | Moderate lipophilicity. More lipophilic than a carboxylate anion, improving membrane permeability while maintaining solubility. |

| Melting Point | > 200°C (Decomposition) | High melting point indicates a robust intermolecular hydrogen-bonding network in the crystal lattice (typical of unsubstituted tetrazoles). |

| Solubility | DMSO, DMF, MeOH | Soluble in polar aprotic solvents. Sparingly soluble in water at neutral pH; highly soluble in basic aqueous media (as the tetrazolate salt). |

| H-Bonding | Donor (1), Acceptor (4) | The N-H is a strong donor; the thiazole N and tetrazole N atoms serve as acceptors. |

Coordination Chemistry

The molecule acts as a bidentate or bridging ligand in coordination chemistry. The thiazole nitrogen (N3) and the tetrazolate nitrogens can chelate metal ions (e.g., Zn²⁺, Cu²⁺), forming stable 5- or 6-membered chelate rings. This property is exploited in the design of Metal-Organic Frameworks (MOFs) and metallo-pharmaceuticals.

Synthetic Methodologies

The primary synthetic route involves the [3+2] cycloaddition of an azide source to 4-cyanothiazole .[1] This reaction requires activation of the nitrile group, typically achieved through Lewis acid catalysis or thermal promotion.

Protocol: Lewis Acid-Catalyzed Cycloaddition

This method is preferred for its high yield and safety compared to using hydrazoic acid directly.

Reagents:

-

Precursor: 4-Cyanothiazole[2]

-

Azide Source: Sodium Azide (

) -

Catalyst: Zinc Bromide (

) or Triethylammonium chloride ( -

Solvent: Water/Isopropanol (Green chemistry) or DMF (Traditional)

Step-by-Step Protocol:

-

Preparation : Dissolve 4-cyanothiazole (1.0 eq) and sodium azide (1.5 eq) in Isopropanol/Water (1:1 v/v).

-

Catalysis : Add Zinc Bromide (

, 0.5 eq) to the reaction mixture. -

Cycloaddition : Reflux the mixture at 80–100°C for 12–24 hours. Monitor consumption of nitrile by TLC (disappearance of spot at

in Hexane/EtOAc). -

Work-up :

-

Cool to room temperature.

-

Acidify with 3M HCl to pH ~2 (Caution:

gas evolution possible; perform in fume hood). -

The product, 5-(1,3-thiazol-4-yl)-1H-tetrazole, typically precipitates as a white/off-white solid.

-

-

Purification : Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Diagram

Applications in Drug Discovery

Bioisosterism

The 5-(thiazol-4-yl)tetrazole moiety is a classic non-classical bioisostere of the carboxylic acid group (

-

Similarities : Comparable pKa (~4.5), planar geometry, and capacity to form salt bridges with arginine/lysine residues in protein active sites.

-

Advantages :

-

Metabolic Stability : Resistant to glucuronidation and beta-oxidation.

-

Lipophilicity : Higher LogP allows for better passive diffusion across biological membranes.

-

Permeability : The tetrazolate anion is more lipophilic than the carboxylate anion (approx. 10x distribution coefficient).[3]

-

Pharmacological Relevance

This scaffold is observed in research concerning:

-

PDE3 Inhibitors : Analogs of cilostazol where the amide/acid functionality is replaced to improve bioavailability.

-

Anticonvulsants : Thiazole-tetrazole hybrids have shown efficacy in maximal electroshock (MES) seizure models.

-

Angiotensin II Receptor Blockers (ARBs) : While most ARBs (e.g., Losartan) use a biphenyl-tetrazole, the thiazole analog represents a "next-generation" scaffold for patent differentiation and altering metabolic profiles.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43(1), 1–9.

-

Popova, E. A., et al. (2019). Metal–organic frameworks based on tetrazoles: synthesis, structure and properties. Russian Chemical Reviews, 88(6), 557.

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

Sources

Therapeutic Potential of 5-(Thiazol-4-yl)tetrazole Derivatives

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The fusion of thiazole and tetrazole pharmacophores into a single scaffold—specifically 5-(thiazol-4-yl)tetrazole —represents a strategic approach in modern medicinal chemistry. This hybrid architecture leverages the bioisosteric properties of the tetrazole ring (mimicking carboxylic acids but with improved metabolic stability and lipophilicity) and the pharmacological versatility of the thiazole ring (a proven linker in drugs like Dasatinib and Ixabepilone).

This guide provides a technical deep-dive into the design, synthesis, and therapeutic utility of these derivatives. Current research identifies them as potent antimicrobial agents (targeting DNA gyrase) and anticancer candidates (inducing apoptosis via mitochondrial pathways). By synthesizing data from recent high-impact studies, this document serves as a blueprint for optimizing this scaffold for pre-clinical development.

Chemical Architecture & Synthesis

Structural Rationale

The 5-(thiazol-4-yl)tetrazole core is designed to maximize hydrogen bond donor/acceptor interactions while maintaining a planar, aromatic profile suitable for intercalating into enzyme active sites.

-

The Tetrazole Moiety: Acts as a metabolically stable surrogate for a carboxylic acid (

). It improves oral bioavailability and enhances interaction with cationic residues (e.g., Arginine, Lysine) in target proteins. -

The Thiazole Moiety: Serves as a rigid linker that orients substituents into specific hydrophobic pockets. The sulfur atom increases lipophilicity, aiding membrane permeability.

Synthetic Strategies

Two primary retrosynthetic disconnections exist for accessing this scaffold. The choice depends on the stability of substituents under the reaction conditions.

Route A: Hantzsch Cyclization (Thiazole Formation Last)

This is the preferred route for introducing diverse substituents on the thiazole ring.

-

Precursor: A tetrazole-containing thioamide or thiosemicarbazone.

-

Reagent:

-Haloketone (e.g., phenacyl bromide). -

Mechanism: Condensation followed by cyclodehydration.

Route B: [3+2] Cycloaddition (Tetrazole Formation Last)

Ideal for when the thiazole core is already established.

-

Precursor: 4-Cyanothiazole.

-

Reagent: Sodium azide (

) with a Lewis acid catalyst (e.g., -

Mechanism: 1,3-dipolar cycloaddition.[1]

Visualization: Synthetic Pathways

The following diagram outlines the convergent synthetic workflows.

Caption: Convergent synthetic pathways for 5-(thiazol-4-yl)tetrazole derivatives via Hantzsch synthesis and Azide-Nitrile cycloaddition.

Therapeutic Applications & Efficacy

Antimicrobial Potential

The most advanced application of this scaffold is in combating multi-drug resistant (MDR) bacteria. The hybrid structure has shown specific efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative).

-

Mechanism: Molecular docking studies suggest these derivatives bind to the ATP-binding domain of DNA Gyrase B , inhibiting bacterial replication. The tetrazole ring forms hydrogen bonds with key residues (e.g., Asp73, Arg76), while the thiazole ring engages in

stacking.

Table 1: Comparative Antimicrobial Activity (MIC in

| Compound ID | Substitution ( | Substitution ( | S. aureus | E. coli | C. albicans |

| Ref (Cipro) | - | - | 6.25 | 6.25 | - |

| 5b | 4-F-Phenyl | H | 12.5 | 25.0 | 50.0 |

| 7c | 4-Cl-Phenyl | Methyl | 25.0 | 50.0 | 12.5 |

| 9a | 4-NO2-Phenyl | H | 50.0 | 12.5 | 100.0 |

Anticancer Activity

Derivatives have demonstrated cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.[2]

-

Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway.

-

Key Observation: Electron-withdrawing groups (e.g.,

,

Mechanistic Insight: Apoptotic Signaling

The anticancer activity of 5-(thiazol-4-yl)tetrazole derivatives is mediated through the upregulation of pro-apoptotic factors. The compound enters the cell and triggers mitochondrial depolarization, leading to the release of Cytochrome c.

Caption: Proposed mechanism of action for anticancer activity involving the intrinsic mitochondrial apoptotic pathway.

Experimental Protocols

General Synthesis of 4-(Tetrazol-5-yl)thiazoles

To ensure reproducibility, the following protocol is standardized based on Hantzsch synthesis.

Reagents:

-

Thiosemicarbazone derivative (1.0 eq)

- -Bromoacetophenone derivative (1.1 eq)

-

Ethanol (absolute)

-

Sodium Acetate (anhydrous)[3]

Procedure:

-

Dissolve the thiosemicarbazone derivative (e.g., 2-(1-(tetrazol-5-yl)ethylidene)hydrazine-1-carbothioamide) in absolute ethanol (20 mL/mmol).

-

Add the

-bromoacetophenone derivative. -

Add anhydrous sodium acetate (2.0 eq) to buffer the HBr generated.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from ethanol/DMF (9:1) to yield the pure thiazole-tetrazole hybrid.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine

-

Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Treat cells with serial dilutions of the test compound (

) dissolved in DMSO (final DMSO conc < 0.1%). -

Incubation: Incubate for 48h at

, -

Development: Add

MTT reagent ( -

Measurement: Dissolve formazan crystals in DMSO (

) and measure absorbance at 570 nm.

References

-

Synthesis and antimicrobial activity of tetrazole-thiazole hybrids. Saudi Pharmaceutical Journal, 2024. 4

-

Thiazole scaffolds as anticancer and antimicrobial agents: Recent advances. PubMed, 2026.[5] 6[7]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 2018. 8

-

Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Journal of the Serbian Chemical Society, 2011.[9][10] 11

-

Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation. NIH/PMC, 2015. 12[1][7]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole-Tetrazole Hybrids: A Technical Guide to a New Frontier in Antimicrobial Drug Discovery

Preamble: The Imperative for Innovation in an Era of Resistance

The escalating crisis of antimicrobial resistance (AMR) constitutes one of the most significant threats to global health, food security, and development. The pipeline for new antibiotics has been dwindling for decades, a stark contrast to the rapid evolution of resistance mechanisms in pathogenic microorganisms. This innovation gap necessitates a paradigm shift in drug discovery, moving beyond traditional screening to rational, structure-based design. One of the most promising strategies in this domain is molecular hybridization . This approach involves the covalent linking of two or more pharmacophores—molecular fragments with known biological activity—to create a single hybrid molecule with potentially enhanced efficacy, novel mechanisms of action, or an improved pharmacological profile.

This guide focuses on the burgeoning class of thiazole-tetrazole hybrids. The thiazole ring is a cornerstone of medicinal chemistry, present in numerous approved drugs and known for its broad-spectrum antimicrobial properties.[1][2] Similarly, the tetrazole ring, a bioisostere of the carboxylic acid group, is highly valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[3][4] The fusion of these two privileged scaffolds has yielded a new generation of compounds with potent antibacterial and antifungal activities, opening a vital front in the war against microbial resistance.[5][6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, antimicrobial evaluation, structure-activity relationships (SAR), and putative mechanisms of action of these compelling hybrid molecules.

Part 1: Synthetic Strategies for Thiazole-Tetrazole Hybrids

The rational design of potent antimicrobial agents begins with robust and flexible synthetic chemistry. The construction of thiazole-tetrazole hybrids typically involves multi-step sequences that allow for the systematic variation of substituents on both heterocyclic rings, a critical requirement for optimizing biological activity.

A common and effective approach involves the initial synthesis of a core thiazole amine, which then serves as a scaffold for the subsequent construction of the tetrazole moiety. The causality behind this choice is twofold: commercially available starting materials for thiazoles are abundant, and the amine functionality provides a versatile handle for various coupling reactions.

The subsequent formation of the tetrazole ring is often achieved via a [3+2] cycloaddition reaction between an azide and a nitrile derivative.[3] This reaction is highly efficient and regioselective, providing a reliable method for constructing the tetrazole ring. Late-stage functionalization, such as N-alkylation or arylation of the tetrazole ring, allows for further diversification of the molecular structure to fine-tune its physicochemical and pharmacological properties.[3]

Below is a generalized workflow illustrating a common synthetic pathway.

Caption: Generalized Synthetic Workflow for Thiazole-Tetrazole Hybrids.

Part 2: Antimicrobial Activity and Structure-Activity Relationship (SAR)

The ultimate value of these hybrids lies in their biological activity. Extensive screening has demonstrated that thiazole-tetrazole derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5][6] Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this activity, representing the lowest concentration of a compound that prevents visible microbial growth.

Quantitative Data Summary

The following table synthesizes representative MIC data from the literature for various thiazole-tetrazole hybrids against common pathogens. This comparative analysis is essential for identifying promising lead compounds.

| Compound ID | R1 Substituent (Thiazole) | R2 Substituent (Tetrazole Linker) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 5b | 4-Chlorophenyl | Phenyl | Proper Activity | - | Good Activity | [5][6] |

| 5c | 4-Bromophenyl | Phenyl | Proper Activity | - | - | [5][6] |

| 9a | Phenyl | Thiadiazole | - | Potent Activity | - | [5][6] |

| 7f | (pyrrolidine) | 1,2,3-Triazole | 2.5 | - | - | [7] |

| 7b | (pyrrolidine) | 1,2,3-Triazole | 1.5 | - | Exceptional Activity | [7] |

| 1/2/3 | (imide) | Phenyl | 0.8 - 3.2 | 0.8 - 3.2 | - | [8] |

Note: "-" indicates data not reported or compound inactive at tested concentrations. "Proper/Good/Potent" are qualitative descriptors from the source literature where specific values were not provided in the abstract.

Structure-Activity Relationship (SAR) Insights

Synthesizing data from numerous studies allows for the deduction of critical structure-activity relationships, which are paramount for guiding the next cycle of drug design.[9]

-

Influence of Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole core significantly modulate antimicrobial potency. Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro groups on an appended phenyl ring at the 4-position of the thiazole, frequently enhance antimicrobial activity. This is likely due to their ability to alter the electronic properties of the heterocyclic system, potentially improving interactions with the biological target.

-

Role of the Linker: The linker connecting the thiazole and tetrazole moieties is not merely a spacer but an active contributor to the molecule's biological profile. The length, rigidity, and polarity of the linker can influence the overall conformation of the hybrid, affecting its ability to fit into the active site of a target enzyme or traverse the bacterial cell wall.

-

Gram-Positive vs. Gram-Negative Selectivity: Certain structural features appear to govern selectivity. For instance, some studies report that specific substitutions lead to potent activity against Gram-positive bacteria like S. aureus, while different modifications on the same scaffold yield compounds active against Gram-negative bacteria like E. coli.[5][6] This suggests that different features may be required to penetrate the complex outer membrane of Gram-negative organisms.

Part 3: Proposed Mechanism of Action (MoA)

A crucial aspect of developing a new antimicrobial class is understanding how it works. While the precise mechanism for many thiazole-tetrazole hybrids is still under active investigation, molecular docking studies and enzymatic assays have provided compelling evidence for several potential targets. A frequently proposed mechanism is the inhibition of bacterial DNA gyrase.[5][6]

DNA gyrase (and the related topoisomerase IV) is an essential bacterial enzyme that controls the topological state of DNA during replication.[8] Its inhibition leads to catastrophic DNA damage and rapid cell death. The B subunit of DNA gyrase (GyrB) contains an ATP-binding site that is a well-validated target for novel antibiotics. Molecular modeling suggests that thiazole-tetrazole hybrids can fit snugly into this pocket, with the tetrazole ring forming key hydrogen bonds and the thiazole portion engaging in hydrophobic or π-π stacking interactions.[5]

Caption: Proposed Mechanism: Inhibition of Bacterial DNA Gyrase by Thiazole-Tetrazole Hybrids.

Other potential targets for thiazole-containing compounds include enzymes in the fatty acid biosynthesis pathway, such as FabH, further highlighting the multi-target potential of this molecular architecture.[10][11]

Part 4: Experimental Protocol - Broth Microdilution for MIC Determination

The trustworthiness of any antimicrobial discovery campaign rests on robust, reproducible experimental data. The broth microdilution assay is the standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound. The protocol described below is a self-validating system, incorporating essential controls to ensure data integrity.

Objective: To determine the MIC of a thiazole-tetrazole hybrid against a target bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Test compound stock solution (e.g., 1280 µg/mL in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Vehicle control (DMSO)

-

Sterile multichannel pipettes and reservoirs

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Compound Serial Dilution:

-

Add 50 µL of the test compound stock solution (1280 µg/mL) to the first column of wells (e.g., Column 1). This results in a total volume of 100 µL at a concentration of 640 µg/mL.

-

Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

-

Repeat this process across the plate to Column 10. Discard the final 50 µL from Column 10. This creates a concentration gradient (e.g., 320 to 0.625 µg/mL).

-

-

Control Setup:

-

Growth Control (Negative Control): Column 11 receives no compound. It will contain only CAMHB and the bacterial inoculum. This well must show turbidity for the assay to be valid.

-

Sterility Control (Blank): Column 12 receives no compound and no inoculum. It will contain only 100 µL of CAMHB. This well must remain clear.

-

A separate row should be set up for the positive control antibiotic (e.g., Ciprofloxacin) following the same serial dilution steps.

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.

-

Add 50 µL of this diluted inoculum to wells in Columns 1 through 11. Do not add inoculum to the sterility control (Column 12).

-

The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL, and the compound concentrations will be halved (e.g., 320 to 0.3125 µg/mL).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Caption: Standard Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Outlook

Thiazole-tetrazole hybrids represent a validated and highly promising class of antimicrobial agents. The synthetic accessibility of these scaffolds allows for extensive chemical modification, enabling the fine-tuning of their activity spectrum and pharmacological properties. The compelling in vitro data, combined with plausible and druggable mechanisms of action like DNA gyrase inhibition, provides a solid foundation for further development.

Future research should focus on several key areas:

-

Systematic SAR studies to build predictive models for designing compounds with higher potency and broader spectrums.

-

In-depth mechanistic studies to confirm the molecular targets and identify potential resistance mechanisms.

-

Pharmacokinetic and toxicity profiling of lead compounds to assess their potential for in vivo efficacy and safety.

-

Exploration of activity against resistant strains , such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens.

The journey from a promising molecular hybrid to a clinically approved drug is long and arduous. However, the evidence presented in this guide strongly suggests that the thiazole-tetrazole scaffold is a worthy and exciting starting point for the development of the next generation of antimicrobial therapies.

References

-

Al-Ghorbani, M., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Saudi Pharmaceutical Journal, 32(3), 101962. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. ResearchGate. [Link]

-

Reddy, T. S., et al. (2021). 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies. Bioorganic & Medicinal Chemistry Letters, 34, 127768. [Link]

-

Gheorghe, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 332. [Link]

-

Sharshira, E. M. & Hamdy, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(4), 88-92. [Link]

-

Li, J., et al. (2014). Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. European Journal of Medicinal Chemistry, 79, 354-361. [Link]

-

Gheorghe, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

-

Manasa, S. K., et al. (2024). Novel Thiazole–Triazole Hybrids: Synthesis, Characterization, and Antimicrobial Evaluation. Russian Journal of Organic Chemistry, 60(2), 305-312. [Link]

-

Gheorghe, A., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

-

Singh, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8000. [Link]

-

Kumar, A., et al. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications, 10(6), 197-203. [Link]

-

Al-Masoudi, N. A., et al. (2024). Novel tetrazolyl-1,2,3-triazole derivatives as potent antimicrobial targets: design, synthesis and molecular docking techniques. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Li, J., et al. (2014). Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity. ResearchGate. [Link]

-

Singh, R., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 143-161. [Link]

-

Abualnaja, K. M., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]

-

Dhokare, S. M., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 14(20), 14107-14121. [Link]

-

Wrzosek, M., et al. (2022). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences, 23(1), 363. [Link]

-

Isha & Sachan, N. (2021). Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. Journal of Pharmaceutical Research International, 33(53A), 24-32. [Link]

-

Musa, A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13. [Link]

-

Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 19163–19203. [Link]

-

Singh, R., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 143-161. [Link]

-

Wrzosek, M., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. ResearchGate. [Link]

-

Karatas, M. O., et al. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Marmara Pharmaceutical Journal, 22(1), 68-78. [Link]

Sources

- 1. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel tetrazolyl-1,2,3-triazole derivatives as potent antimicrobial targets: design, synthesis and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 10. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole CAS number and identifiers

Abstract

This guide provides an in-depth technical analysis of 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole , a critical heterocyclic scaffold in medicinal chemistry. Functioning primarily as a bioisostere for thiazole-4-carboxylic acid, this moiety offers enhanced metabolic stability, improved lipophilicity, and unique metal-coordination properties compared to its carboxylate counterpart. This document details its chemical identity, validated synthesis protocols from the nitrile precursor (CAS 1452-15-9), physicochemical properties including tautomerism, and its applications in rational drug design.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound is a bi-heterocyclic hybrid consisting of a 1,3-thiazole ring attached at its C4 position to the C5 position of a 1H-tetrazole ring. It is widely utilized as a scaffold to modulate the physicochemical profile of lead compounds.

Identifiers and Descriptors[2][5]

| Property | Detail |

| IUPAC Name | 4-(1H-1,2,3,4-tetrazol-5-yl)-1,3-thiazole |

| Common Name | 5-(1,3-Thiazol-4-yl)-1H-tetrazole |

| Precursor CAS | 1452-15-9 (1,3-Thiazole-4-carbonitrile) |

| Molecular Formula | C₄H₃N₅S |

| Molecular Weight | 153.16 g/mol |

| SMILES | c1nc(c(s1)c2nHnnn2) |

| InChI Key | (Derivative specific; varies by tautomer) |

Structural Significance

The 1,5-disubstituted tetrazole system acts as a planar, acidic pharmacophore. The connection at the thiazole C4 position creates a rigid linear arrangement often used to mimic the steric and electronic environment of thiazole-4-carboxylic acid . Unlike the carboxylic acid, the tetrazole ring resists metabolic glucuronidation and offers multiple nitrogen atoms for hydrogen bonding or metal chelation.

Synthesis & Manufacturing Protocols

The synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole is most reliably achieved via a [3+2] dipolar cycloaddition of azide anions to the nitrile group of 1,3-thiazole-4-carbonitrile .

Validated Synthetic Route

The following protocol utilizes a zinc-catalyzed method, which is safer and higher-yielding than traditional ammonium chloride routes for heteroaromatic nitriles.

Precursor: 1,3-Thiazole-4-carbonitrile (CAS 1452-15-9) Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) Solvent: Water/Isopropanol (2:1) or DMF

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve 1.0 eq of 1,3-thiazole-4-carbonitrile in a solvent mixture of water and isopropanol (2:1).

-

Addition: Add 1.1 eq of Sodium Azide (NaN₃) and 1.0 eq of Zinc Bromide (ZnBr₂). The zinc salt acts as a Lewis acid catalyst to activate the nitrile.

-

Reaction: Reflux the mixture at 80–100°C for 12–24 hours. Monitor progress via TLC or LC-MS (disappearance of nitrile peak at ~2230 cm⁻¹ in IR).

-

Workup: Cool the reaction mixture to room temperature. Acidify carefully with 1N HCl to pH 2–3. This protonates the tetrazolate anion, causing the product to precipitate.

-

Purification: Filter the precipitate. Recrystallize from ethanol or methanol/water if necessary.

Reaction Mechanism & Workflow

The reaction proceeds via the activation of the nitrile by the zinc ion, facilitating the nucleophilic attack of the azide anion.

Figure 1: Step-by-step synthesis workflow from the nitrile precursor using zinc-catalyzed cycloaddition.

Physicochemical Properties[1][5][7][8][9][10]

Understanding the physical behavior of this scaffold is crucial for formulation and assay development.

Acidity (pKa)

The tetrazole ring is an acidic heterocycle with a pKa typically between 4.5 and 4.9 .

-

Physiological pH (7.4): The compound exists primarily as the tetrazolate anion . This anionic character improves solubility in aqueous media compared to non-ionizable heterocycles but maintains lower hydrophilicity than a carboxylate.

Tautomerism

In its neutral form, the tetrazole ring exhibits annular tautomerism between the 1H- and 2H- positions.[1] In solution, the equilibrium is solvent-dependent, though the 1H- form is generally favored in polar solvents due to dipole stabilization.

Figure 2: Tautomeric equilibrium of the tetrazole ring. The 1H-form dominates in the solid state and polar solutions.

Applications in Drug Discovery[1][8][11]

Bioisosterism

The primary application of 5-(1,3-thiazol-4-yl)-1H-tetrazole is as a bioisostere for carboxylic acids .

-

Similarities: Comparable pKa and planar geometry allow it to mimic the electrostatic interactions of a carboxylate with arginine or lysine residues in a binding pocket.

-

Advantages:

-

Metabolic Stability: Resistant to esterases and glucuronosyltransferases.

-

Permeability: The tetrazolate anion is more lipophilic (higher LogD) than the corresponding carboxylate, often improving passive membrane permeability.

-

Metal Coordination (MOFs)

The scaffold possesses multiple nitrogen donors (N1/N2/N3/N4 of tetrazole and N3 of thiazole), making it an excellent ligand for constructing Metal-Organic Frameworks (MOFs). These materials are explored for gas storage and catalysis due to the rigid angle provided by the thiazole linker.

Analytical Profiling

To verify the identity of the synthesized scaffold, look for these characteristic signals:

-

¹H NMR (DMSO-d₆):

-

Tetrazole NH: Broad singlet >14 ppm (often invisible due to exchange).

-

Thiazole C2-H: Singlet at ~9.2 ppm (deshielded by N and S).

-

Thiazole C5-H: Singlet/Doublet at ~8.3 ppm.

-

-

IR Spectroscopy:

-

Nitrile Disappearance: Absence of the C≡N stretch at ~2230 cm⁻¹.

-

Tetrazole Ring: Characteristic bands at 1200–1300 cm⁻¹ (N-N=N) and 1000–1100 cm⁻¹.

-

Safety & Handling

-

Azide Hazards: The synthesis involves Sodium Azide, which is acutely toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM, Chloroform) during the reaction to prevent the formation of explosive di- and tri-azidomethane.

-

Acidification: When acidifying the reaction mixture, ensure good ventilation as trace hydrazoic acid (HN₃) may be generated.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15069, 4-Cyanothiazole (Precursor). Retrieved from [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry.[2] Retrieved from [Link]

-

American Elements. 4-Cyanothiazole Product Information (CAS 1452-15-9).[3][4][5] Retrieved from [Link]

Sources

Nitrogen-Rich Heterocycles in High-Energy Materials: A Technical Guide to Synthesis and Characterization

Executive Summary

This technical guide addresses the paradigm shift in energetic materials research from traditional carbon-backbone nitro compounds (e.g., TNT, RDX) to nitrogen-rich heterocyclic systems. Unlike traditional explosives that derive energy primarily from the oxidation of the carbon backbone, nitrogen-rich compounds (NRCs) derive their high positive heat of formation (

This guide details the structural design, synthesis protocols, and validation methodologies for advanced NRCs, with a specific focus on TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate) as a benchmark case study.

Part 1: Theoretical Foundations & Design Strategy

The Enthalpic Advantage

The performance of High-Energy Density Materials (HEDMs) is governed by the Kamlet-Jacobs equations, where detonation velocity (

Where:

- : Moles of gaseous products per gram of explosive.[1]

- : Average molar mass of gaseous products.

- : Chemical energy of detonation.[1][2]

The Nitrogen Strategy:

-

Maximize

: Nitrogen-rich heterocycles (tetrazoles, triazines) facilitate strong -

Maximize

: Decomposition yields high volumes of -

Maximize

: The average bond energy of

Structural Evolution: The Azole Ladder

Research has moved systematically up the "azole ladder"—increasing nitrogen content in the ring to boost energy, while using ionic salt formation to stabilize the molecule.

-

Triazoles (3 N): Stable but lower energy.

-

Tetrazoles (4 N): The current "sweet spot" for secondary explosives (e.g., TKX-50).

-

Pentazoles (5 N): The theoretical limit (

), historically unstable but recently stabilized in metal-organic frameworks and ionic salts.

Part 2: Synthetic Protocol – The TKX-50 Benchmark

Compound: Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) Significance: TKX-50 represents a breakthrough in HEDMs, exhibiting detonation properties superior to HMX but with sensitivity profiles safer than RDX.[3]

Synthesis Workflow Visualization

The following diagram outlines the optimized synthesis pathway, moving from commodity chemicals to the final energetic salt.

Figure 1: Step-wise synthesis of TKX-50.[4][5] Note the critical safety control point at the Diazidoglyoxime (DAG) stage.

Detailed Experimental Protocol

Note: This protocol involves the handling of potentially explosive intermediates. All manipulations must be performed behind a blast shield in a fume hood.

Step 1: Synthesis of Dichloroglyoxime (DCG)

-

Reagents: Glyoxime (17.6 g, 200 mmol), Ethanol (200 mL), Chlorine gas (

). -

Procedure: Suspend glyoxime in ethanol at -20°C. Bubble

through the suspension until the green mixture turns into a clear yellowish solution. -

Work-up: Allow to warm to room temperature (RT) to degas excess

. Precipitate with water, filter, and dry. -

Mechanism: Electrophilic substitution of the oxime protons followed by elimination/addition.

Step 2: Synthesis of Diazidoglyoxime (DAG) – CRITICAL SAFETY STEP

-

Reagents: Dichloroglyoxime (784 mg, 5 mmol), DMF (10 mL), Sodium Azide (

, 841 mg, 12.9 mmol). -

Procedure: Dissolve DCG in DMF. Cool to 0°C. Add

slowly (exothermic). Stir for 20 mins. -

Safety: DAG is highly sensitive to friction and impact. Do not isolate DAG in dry form on a large scale. Proceed immediately to cyclization if possible.

-

Mechanism: Nucleophilic substitution (

) of chloride by azide.

Step 3: Cyclization to 5,5'-Bistetrazole-1,1'-diol (BTO)

-

Procedure: The DAG solution is treated with HCl gas or concentrated HCl in ether.

-

Mechanism: 1,5-dipolar electrocyclization (Huisgen-type) of the azide group onto the nitrile oxide equivalent formed in situ.

-

Result: Formation of the bistetrazole ring system.

Step 4: Formation of TKX-50

-

Reagents: BTO (isolated or in solution), Hydroxylamine solution (50% w/w).[6]

-

Procedure: Dissolve BTO in hot water. Add hydroxylamine solution dropwise.

-

Observation: A colorless precipitate forms instantly.[7]

-

Purification: Recrystallize from water/methanol to achieve high density.

-

Yield: Typically >85%.

Part 3: Characterization & Validation

To validate the energetic potential and safety profile, a rigorous testing battery is required.

Comparative Performance Data

The following table contrasts TKX-50 with standard military explosives. TKX-50 offers a superior balance of power and safety.[8][9]

| Property | Units | TNT (Baseline) | RDX (Standard) | HMX (High Perf.) | CL-20 (Max Energy) | TKX-50 |

| Density ( | 1.65 | 1.82 | 1.91 | 2.04 | 1.88 - 1.92 | |

| Detonation Velocity ( | 6,900 | 8,750 | 9,100 | 9,400 | 9,698 | |

| Detonation Pressure ( | 19 | 34 | 39 | 44 | 42 | |

| Impact Sensitivity ( | 15 | 7.4 | 7.4 | 4 | 20 (Safer) | |

| Friction Sensitivity ( | 353 | 120 | 120 | 48 | 120 | |

| Decomposition Temp ( | 295 | 210 | 280 | 215 | 221 |

Characterization Workflow

The validation process must confirm chemical structure, crystal density (crucial for performance), and sensitivity limits.

Figure 2: Comprehensive characterization workflow. Single Crystal XRD is the critical path for determining theoretical maximum density (TMD).

Part 4: Future Directions – The Pentazolate Frontier

While tetrazoles (like TKX-50) are currently the most practical high-nitrogen materials, the research frontier lies in Pentazolates (

-

Concept: A five-membered ring composed entirely of nitrogen.[10][11]

-

Challenge: The

anion is metastable and prone to decomposition into -

Recent Breakthroughs: Stabilization has been achieved using bulky cations or by incorporating the anion into Metal-Organic Frameworks (MOFs) or using cobalt/magnesium complexes.

-

Potential: If stabilized effectively in a metal-free salt (e.g.,

), this would represent the ultimate "green" explosive, decomposing solely to nitrogen gas with energy densities far exceeding CL-20.

References

-

Fischer, N., et al. (2012).[7] Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate.[9] Journal of Materials Chemistry.[7] Link

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials.[8][10][11][12][13][14] De Gruyter. (Standard Textbook/Reference in field).

-

Wang, P., et al. (2018). Recent advances in the syntheses and properties of polynitrogen pentazolate anion cyclo-N5- and its derivatives.[10][11][15] Chemical Society Reviews.[10] Link

-

Kamlet, M. J., & Jacobs, S. J. (1968).[1] Chemistry of Detonations.[1][2][13][15][16] I. A Simple Method for Calculating Detonation Properties of C-H-N-O Explosives. The Journal of Chemical Physics.[1] Link

-

Sinditskii, V. P., et al. (2015).[17] Thermal decomposition and combustion of a new energetic material: Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50). Thermochimica Acta. Link

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. KR102331642B1 - Synthesis of tkx-50 using thp-dag - Google Patents [patents.google.com]

- 6. energetic-materials.org.cn [energetic-materials.org.cn]

- 7. rsc.org [rsc.org]

- 8. eucass.eu [eucass.eu]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Recent advances in the syntheses and properties of polynitrogen pentazolate anion cyclo-N5− and its derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. A new class of high-energy compounds has been obtained at the Zelinsky Institute » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical advances in understanding and enhancing the thermostability of energetic materials - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02499K [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Application Note & Protocol: Synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole via [2+3] Cycloaddition

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the tetrazole ring system stands out as a critical pharmacophore.[1] This five-membered heterocyclic scaffold, containing four nitrogen atoms, is frequently employed as a bioisostere for the carboxylic acid group.[1] Its similar pKa to a carboxylic acid, coupled with enhanced metabolic stability and lipophilicity, makes it an attractive functional group for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The synthesis of 5-substituted-1H-tetrazoles, therefore, is a topic of considerable interest to medicinal chemists and drug development professionals. Among the various synthetic strategies, the [2+3] cycloaddition of a nitrile with an azide source has emerged as one of the most direct and versatile methods.[1][2] This application note provides a detailed protocol for the synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole, a molecule of interest in pharmaceutical research, via a catalyzed [2+3] cycloaddition reaction.

Reaction Principle: The [2+3] Cycloaddition of Nitriles and Azides

The formation of a 5-substituted-1H-tetrazole from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition.[3] In this reaction, the azide ion acts as the 1,3-dipole and the nitrile serves as the dipolarophile. The reaction can be significantly accelerated through the use of catalysts, which can be either Lewis or Brønsted acids.[4][5] These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide.[4][5] While the reaction can proceed thermally, catalysis allows for milder reaction conditions and often leads to higher yields and shorter reaction times.[4][6]

The general mechanism involves the coordination of the catalyst to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide anion then attacks the nitrile carbon, leading to a linear intermediate that subsequently cyclizes to form the tetrazole ring.[5] Protonation of the resulting tetrazolate anion during workup yields the final 1H-tetrazole product.[5]

Experimental Protocol: Synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole

This protocol details a robust and efficient method for the synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole, adapted from established procedures for the synthesis of 5-substituted-1H-tetrazoles.[6]

Materials:

-

4-Cyanothiazole (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq) [CAUTION: Highly Toxic and Potentially Explosive ]

-

Cobalt-Nickel/Fe₃O₄@Mesoporous Silica Hollow Sphere (Co-Ni/Fe₃O₄@MMSHS) catalyst (8 mg per 1 mmol of nitrile)[6][7]

-

Ethanol/Water (1:1 v/v)

-

Ethyl acetate

-

Deionized water

-

Hydrochloric acid (1 M)

Equipment:

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

-

External magnet

-

Standard laboratory glassware

Workflow Diagram:

Caption: A schematic overview of the synthetic workflow.

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-cyanothiazole (1 mmol, 110.14 mg), sodium azide (1.2 mmol, 78.01 mg), and the Co-Ni/Fe₃O₄@MMSHS catalyst (8 mg).[6]

-

Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of ethanol and water to the flask.[6]

-

Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C with vigorous stirring.[6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically within 1-2 hours, based on similar aromatic nitriles), cool the mixture to room temperature.[6][7]

-

Catalyst Removal: Use a strong external magnet to hold the magnetic catalyst at the bottom of the flask and carefully decant the supernatant into a separate flask.

-

Solvent Removal: Remove the ethanol and water from the supernatant under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add 10 mL of deionized water. Slowly add 1 M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2-3. A precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

-

Drying: Dry the isolated solid under vacuum to obtain the final product, 5-(1,3-thiazol-4-yl)-1H-tetrazole.

Catalytic Cycle:

Caption: A simplified representation of the catalytic cycle.

Safety Precautions

Sodium Azide (NaN₃):

-

High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[8][9][10] Handle with extreme caution in a well-ventilated chemical fume hood.[9][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling sodium azide.[10][11] Consider double-gloving.[10]

-

Explosion Hazard: Sodium azide can form explosive heavy metal azides.[12] Avoid contact with metals such as lead and copper, which may be present in drainpipes.[11][12] Do not use metal spatulas for handling.[8][12] It can also decompose violently upon heating above 275 °C.[8][11]

-

Reaction with Acids: Contact with acids produces highly toxic and explosive hydrazoic acid (HN₃) gas.[8][9]

-

Waste Disposal: Dispose of sodium azide and any contaminated materials as hazardous waste according to institutional guidelines.[11][12] Do not pour down the drain.[11][12]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Cyanothiazole | [13][14][15] |

| Reagents | Sodium Azide, Co-Ni/Fe₃O₄@MMSHS | [6][7] |

| Solvent | Ethanol/Water (1:1) | [6] |

| Reaction Temperature | 60 °C | [6] |

| Typical Reaction Time | 1-2 hours (estimated) | [6][7] |

| Expected Yield | High (up to 98% for similar substrates) | [6][7] |

Conclusion

The [2+3] cycloaddition reaction between a nitrile and sodium azide is a powerful and efficient method for the synthesis of 5-substituted-1H-tetrazoles. The use of a recyclable magnetic nanocatalyst like Co-Ni/Fe₃O₄@MMSHS offers advantages in terms of ease of separation and environmental friendliness.[6][7] This protocol provides a detailed and reliable procedure for the synthesis of 5-(1,3-thiazol-4-yl)-1H-tetrazole, a valuable building block for drug discovery and development. Adherence to strict safety protocols when handling sodium azide is paramount.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link]

-

The University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2019, September 19). Sodium Azide NaN3. Division of Research Safety. Retrieved from [Link]

-

Yale University. (n.d.). Sodium Azide. Environmental Health & Safety. Retrieved from [Link]

-

Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]

-

Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US4010173A - Synthesis of 4-cyanothiazoles.

-

Duke University. (n.d.). Sodium Azide SOP. Occupational & Environmental Safety Office. Retrieved from [Link]

-

ResearchGate. (2025, June). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, June 3). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Cyanothiazole. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). 4-Cyanothiazole. Retrieved from [Link]

-

ChemSrc. (2025, August 25). 4-Cyanothiazole | CAS#:1452-15-9. Retrieved from [Link]

-

Semantic Scholar. (2012, April 12). [PDF] Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]

-

ACS Publications. (2011, September 12). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. uthsc.edu [uthsc.edu]

- 10. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. safety.duke.edu [safety.duke.edu]

- 13. 4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

- 15. 4-Cyanothiazole | CAS#:1452-15-9 | Chemsrc [chemsrc.com]

Application Note: Click Chemistry Applications of 5-(thiazol-4-yl)tetrazole Scaffolds

Executive Summary

The advent of bioorthogonal chemistry has revolutionized our ability to track, manipulate, and synthesize complex molecules within living systems. Among the arsenal of click chemistries, the photo-triggered nitrile imine-mediated tetrazole-ene cycloaddition (NITEC) stands out for its exceptional spatiotemporal control. By leveraging the 5-(thiazol-4-yl)tetrazole scaffold, researchers can overcome the traditional limitations of photoclick chemistry. The thiazole moiety red-shifts the activation wavelength to more biocompatible ranges (e.g., 365 nm or 700 nm via two-photon excitation) and yields a pyrazoline cycloadduct with massive Stokes shifts and high quantum yields [1, 3].

This technical guide provides a comprehensive overview of the mechanistic principles, kinetic data, and validated protocols for deploying 5-(thiazol-4-yl)tetrazole scaffolds in both live-cell fluorogenic imaging and continuous-flow synthetic applications.

Mechanistic Principles: The Causality of the Scaffold

The utility of the 5-(thiazol-4-yl)tetrazole scaffold is rooted in its highly specific photochemical and photophysical properties.

-

Dark Stability & Bioorthogonality: In the absence of light, the tetrazole ring is entirely inert to biological nucleophiles, electrophiles, and endogenous alkenes. This ensures zero premature background reactivity [4].

-

Photoactivation (Causality of the Thiazole Ring): Unsubstituted diaryltetrazoles typically require harsh, short-wavelength UV light (<300 nm) for activation, which is highly phototoxic to mammalian cells. The electron-rich thiazole ring extends the conjugation of the system, red-shifting the absorption maximum. Upon irradiation at 365 nm (or 700 nm two-photon excitation), the tetrazole undergoes a rapid cycloreversion, extruding nitrogen gas (

) and generating a transient, highly reactive nitrile imine dipole [3]. -

Fluorogenic Trapping: The nitrile imine immediately undergoes a 1,3-dipolar cycloaddition with a proximal alkene (the dipolarophile). The resulting product is a rigid, highly fluorescent pyrazoline. Because the starting tetrazole is non-fluorescent, this reaction is inherently fluorogenic—meaning the signal is generated only where the reaction occurs, eliminating the need for washing steps in live-cell imaging [1].

Reaction Pathway Visualization

Photoclick activation of 5-(thiazol-4-yl)tetrazole into a fluorescent pyrazoline cycloadduct.

Quantitative Data: Dipolarophile Selection

The choice of the alkene dipolarophile directly dictates the reaction kinetics and the photophysical properties of the resulting pyrazoline. Strained alkenes or electron-deficient alkenes generally accelerate the cycloaddition step.

Table 1: Kinetic and Photophysical Comparison of Alkene Dipolarophiles reacting with 5-(thiazol-4-yl)tetrazoles

| Dipolarophile | Relative Reactivity ( | Pyrazoline | Pyrazoline | Quantum Yield ( | Primary Application |

| Maleimide | Very High | ~405 | ~530 | 0.65 - 0.80 | Rapid protein labeling; in vitro assays |

| Acrylamide | Moderate | ~390 | ~510 | 0.45 - 0.60 | Live-cell imaging; genetically encoded tags |

| Methyl Methacrylate | Moderate | ~385 | ~500 | 0.40 - 0.55 | Polymer functionalization; hydrogels |

| Terminal Alkyne | Low | ~370 | ~480 | < 0.20 | Small molecule synthesis (yields pyrazoles) |

Note: Data summarized from generalized photoclick kinetic studies [1, 4]. Emission wavelengths are highly solvatochromic and will blue-shift in hydrophobic environments (e.g., lipid membranes or protein binding pockets).

Experimental Protocols

Protocol A: Spatiotemporal Live-Cell Protein Labeling (Fluorogenic Imaging)

This protocol details the use of a 5-(thiazol-4-yl)tetrazole probe to label an acrylamide-tagged protein of interest (POI) in live mammalian cells.

Self-Validating System Design: To ensure scientific integrity, this protocol incorporates two critical controls:

-

Dark Control: Validates that fluorescence is strictly dependent on photoactivation.

-

Wild-Type (WT) Control: Validates that the nitrile imine does not non-specifically label endogenous cellular targets.

Materials:

-

Mammalian cells expressing the POI tagged with an unnatural alkene amino acid (e.g., via genetic code expansion).

-

5-(thiazol-4-yl)tetrazole probe (10 mM stock in anhydrous DMSO).

-

Imaging Buffer: Phenol red-free HBSS (pH 7.4).

-

Light source: 365 nm LED array (approx. 5-10

) or 700 nm femtosecond pulsed laser for two-photon excitation (2PE) [3].

Step-by-Step Methodology:

-

Cell Preparation: Seed cells in a 35 mm glass-bottom imaging dish and culture until 70% confluent. Induce the expression of the alkene-tagged POI for 24 hours.

-

Probe Incubation: Wash the cells twice with warm HBSS to remove serum proteins. Dilute the tetrazole probe to a final concentration of 10–50 µM in HBSS (ensure DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity). Incubate the cells with the probe for 15–30 minutes at 37°C.

-

Causality: The lipophilic nature of the thiazole-tetrazole scaffold allows rapid passive diffusion across the plasma membrane [1].

-

-

Washing (Optional but Recommended): While the reaction is fluorogenic, washing the cells once with HBSS prior to irradiation minimizes extracellular background caused by the probe reacting with trace thiols or forming dimers in the media.

-

Photoactivation:

-

Single-Photon: Irradiate the dish using a 365 nm LED for 30 to 60 seconds.

-

Two-Photon (Spatiotemporal control): Focus the 700 nm laser on a specific subcellular region of interest (ROI) and scan for 5–10 seconds [3].

-

Causality: 365 nm/700 nm light selectively ruptures the tetrazole ring without causing the widespread DNA crosslinking associated with 254 nm UV light.

-

-

Imaging: Immediately transfer the dish to a confocal microscope. Excite the newly formed pyrazoline at 405 nm or 488 nm and collect emission in the 500–550 nm channel.

-

Validation: Verify that the Dark Control dish (incubated with probe, no light) and the WT Control dish (no alkene tag, irradiated) show baseline fluorescence comparable to unstained cells.

Protocol B: Continuous-Flow Photochemical Synthesis of Pyrazolines

Traditional batch photochemistry suffers from poor light penetration (the Beer-Lambert law limits activation to the reactor's surface). Continuous flow chemistry solves this by passing the reaction mixture through narrow fluoropolymer tubing wrapped around a light source, ensuring uniform irradiation and safe, scalable venting of

Materials:

-

Vapourtec E-Series (or equivalent) flow photoreactor equipped with a 365 nm high-power UV-A LED.

-

PFA (Perfluoroalkoxy alkane) flow coil (10 mL volume).

-

Backpressure regulator (BPR) set to 2–3 bar.

-

Substrates: 5-(thiazol-4-yl)tetrazole (0.1 M) and dipolarophile (e.g., maleimide, 0.12 M) in anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

-

System Priming: Flush the flow system with anhydrous MeCN at 1.0 mL/min to remove air and moisture. Engage the BPR to 2 bar.

-

Causality: The BPR keeps the extruded

gas dissolved in the solvent matrix. If the gas forms large bubbles, it disrupts the flow rate and alters the residence time, leading to inconsistent yields [2].

-

-

Reactor Equilibration: Turn on the 365 nm LED and allow the reactor internal temperature to stabilize (typically maintained at 25–30°C via compressed air cooling).

-

Reaction Injection: Inject the homogeneous solution containing the tetrazole (1.0 equiv.) and dipolarophile (1.2 equiv.) into the sample loop.

-

Flow Processing: Pump the mixture through the irradiated PFA coil at a flow rate of 1.0 mL/min (yielding a residence time of exactly 10 minutes).

-

Causality: 10 minutes is typically sufficient for complete photolysis of the tetrazole at 365 nm. Faster flow rates may result in unreacted starting material, while significantly slower rates risk secondary photobleaching of the pyrazoline product.

-

-

Collection & Isolation: Collect the exiting stream in a foil-wrapped flask. The release of fine

bubbles upon exiting the BPR visually confirms successful photolysis. Concentrate the mixture in vacuo and purify via flash chromatography.

Troubleshooting & Causality Guide

| Observation | Root Cause (Causality) | Corrective Action |

| No Fluorescence Post-Irradiation | Wavelength Mismatch: The light source is not matching the absorption band of the specific thiazole-tetrazole derivative. | Verify the LED output is exactly 365 nm. If using a standard UV transilluminator (302 nm), the scaffold may degrade rather than form the dipole. |

| High Background in Dark Controls | Thermal Degradation: The tetrazole is breaking down thermally, or reacting with highly reactive endogenous electrophiles. | Store tetrazole stocks at -20°C in anhydrous DMSO. Ensure imaging buffers are kept at physiological temperatures (37°C) and not overheated. |

| Low Yield in Flow Synthesis | Dipole Quenching: The nitrile imine is reacting with trace water or nucleophilic impurities in the solvent before it can find the alkene. | Use strictly anhydrous, HPLC-grade Acetonitrile. Increase the concentration of the dipolarophile to 1.5 - 2.0 equivalents to outcompete side reactions [2]. |

| Signal Fades Rapidly During Imaging | Photobleaching: The resulting pyrazoline is being destroyed by the intense 405/488 nm imaging laser. | Reduce the laser power of the imaging channel to <2%. Pyrazolines have high quantum yields, so high laser power is unnecessary and detrimental. |

References

-

Liu, S., Su, H., Bu, L., Yan, J., Li, G., & Huang, J. (2021). Fluorogenic probes for mitochondria and lysosomes via intramolecular photoclick reaction. Analyst, 146, 1369-1375.[Link]

-

Yu, Z., Ohulchanskyy, T. Y., An, P., Prasad, P. N., & Lin, Q. (2013). Fluorogenic, Two-Photon-Triggered Photoclick Chemistry in Live Mammalian Cells. Journal of the American Chemical Society, 135(45), 16766-16769.[Link]

-

Zhang, H., Fang, M., & Lin, Q. (2023). Photo-activatable Reagents for Bioorthogonal Ligation Reactions. Topics in Current Chemistry (Cham), 382(1), 1.[Link]

Preparation of metal-organic frameworks (MOFs) using thiazole-tetrazole ligands

Application Note: Engineering Thiazole-Tetrazole Functionalized Metal-Organic Frameworks (MOFs) for Advanced Sensing and Remediation

Target Audience: Materials Scientists, Analytical Chemists, and Environmental/Drug Development Professionals.

Introduction & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the selection of organic linkers to dictate pore chemistry and framework topology. Recently, the integration of thiazole and tetrazole heterocyclic ligands has emerged as a powerful strategy for developing multifunctional MOFs [1].

As a Senior Application Scientist, I approach ligand selection through the lens of causality and functional output:

-

Thiazole Moieties: Characterized by soft sulfur (S) and hard nitrogen (N) heteroatoms, thiazole rings (such as thiazolothiazole, TTZ) provide exceptional fluorescence properties and highly specific coordination sites. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atoms exhibit a profound affinity for heavy, soft metal cations like Hg²⁺ and Pb²⁺, making them ideal for environmental remediation and optical sensing [2], [3].

-

Tetrazole Moieties: Containing four nitrogen atoms, tetrazoles act as robust hydrogen-bond acceptors and offer versatile coordination modes (

to

When combined—either within a heterotopic ligand or via mixed-ligand synthesis—thiazole and tetrazole functionalities create a synergistic environment: the tetrazole drives structural connectivity and stability, while the thiazole acts as the active sensing or binding site.

Experimental Design: Overcoming Synthetic Bottlenecks

Synthesizing dual-functionalized MOFs presents specific thermodynamic challenges. While thiazole-based dicarboxylic acids are generally stable under standard solvothermal conditions, many tetrazole derivatives are thermally labile and can degrade at the high temperatures (>120 °C) required to form robust inorganic nodes (e.g., the Zr₆O₄(OH)₄ clusters of the UiO-66 topology) [1].

To bypass this, we employ two distinct, self-validating workflows:

-

De Novo Solvothermal Synthesis: Utilized for kinetically flexible metals (like Zn²⁺) where crystallization can occur at moderate temperatures.

-

Post-Synthetic Ligand Exchange (PSE): Utilized for highly stable metals (like Zr⁴⁺). A pristine MOF is synthesized using a thermally robust thiazole linker, followed by the solid-state exchange of a tetrazole linker at milder temperatures.

Workflow for de novo solvothermal synthesis and post-synthetic exchange of MOFs.

Step-by-Step Methodologies

Protocol A: De Novo Solvothermal Synthesis of a Zn-Thiazole-Tetrazole MOF

This protocol utilizes a mixed-ligand approach to construct a luminescent Zn-MOF for heavy metal capture.

Reagents: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ), 1H-tetrazole-5-carboxylic acid (H₂TZA), N,N-dimethylformamide (DMF), Acetic Acid (glacial).

Step-by-Step Procedure:

-

Precursor Dissolution: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O, 0.05 mmol of DPTTZ, and 0.05 mmol of H₂TZA in 10 mL of DMF in a 20 mL scintillation vial. Sonicate for 10 minutes until the solution is completely clear.

-

Modulator Addition: Add 0.5 mL of glacial acetic acid.

-

Causality: Acetic acid acts as a competing modulator. It temporarily coordinates with the Zn²⁺ ions, slowing down the framework assembly. This prevents rapid, amorphous precipitation and drives the formation of large, defect-free single crystals suitable for X-ray diffraction.

-

-

Thermal Assembly: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat at 110 °C for 72 hours.

-

Causality: At 110 °C, DMF undergoes partial thermal hydrolysis, generating trace amounts of dimethylamine. This slow-release base gradually deprotonates the tetrazole and carboxylic acid groups, initiating controlled crystallization.

-

-

Cooling and Harvesting: Cool the autoclave to room temperature at a rate of 5 °C/hour. Isolate the resulting pale-yellow block crystals via vacuum filtration.

-

Activation: Wash the crystals with fresh DMF (3 × 10 mL) followed by anhydrous methanol (3 × 10 mL). Soak in methanol for 24 hours to exchange trapped DMF, then activate under dynamic vacuum at 80 °C for 12 hours.

Protocol B: Post-Synthetic Ligand Exchange (PSE) for a Zr-MOF

This protocol incorporates thermally sensitive tetrazole ligands into a highly stable Zr-UiO-66 architecture.

Reagents: Pristine UiO-66-Thiazole (pre-synthesized), 5-(4-carboxyphenyl)-1H-tetrazole (CPTZA), DMF, Deionized Water.

Step-by-Step Procedure:

-

Ligand Solution Preparation: Dissolve 0.2 mmol of CPTZA in a solvent mixture of 8 mL DMF and 2 mL DI water.

-

MOF Suspension: Add 50 mg of activated UiO-66-Thiazole powder to the solution. Sonicate briefly (1 min) to disperse the particles evenly.

-

Exchange Incubation: Seal the vial and incubate in an isothermal oven at 85 °C for 24 hours.

-

Causality: The inclusion of water is critical; it facilitates the reversible, temporary breaking of the Zr-carboxylate coordination bonds. The 85 °C temperature is high enough to overcome the activation energy for ligand exchange but low enough to prevent the thermal decomposition of the tetrazole ring [1].

-

-

Isolation and Washing: Centrifuge the suspension at 8000 rpm for 5 minutes. Decant the supernatant and wash the solid thoroughly with DMF (to remove unreacted CPTZA) and acetone.

-

Verification: Confirm the exchange ratio via ¹H-NMR spectroscopy by digesting 5 mg of the exchanged MOF in dilute HF/DMSO-d₆.

Quantitative Data & Characterization

To validate the success of the syntheses and their functional efficacy, quantitative characterization is summarized below. The hybrid MOFs demonstrate superior performance in targeted applications, specifically the removal of Hg²⁺ from aqueous solutions [2].